molecular formula C48H64B4O8Si B11929742 Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane

Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane

Cat. No.: B11929742
M. Wt: 840.4 g/mol
InChI Key: JVJKPAFFFATPGE-UHFFFAOYSA-N
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Description

Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (CAS 1448021-42-8) is a tetrahedral organosilicon compound featuring four phenyl rings, each substituted with a pinacol boronate ester (dioxaborolane) group. Its molecular formula is C₄₈H₆₄B₄O₈Si (MW: 824.27 g/mol), and it serves as a critical building block for synthesizing 3D covalent organic frameworks (COFs) due to its flexibility and high reactivity in Suzuki-Miyaura cross-coupling reactions . Applications span gas storage (N₂, CO₂), photochromic materials, and organic electronics .

Properties

Molecular Formula

C48H64B4O8Si

Molecular Weight

840.4 g/mol

IUPAC Name

tetrakis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane

InChI

InChI=1S/C48H64B4O8Si/c1-41(2)42(3,4)54-49(53-41)33-17-25-37(26-18-33)61(38-27-19-34(20-28-38)50-55-43(5,6)44(7,8)56-50,39-29-21-35(22-30-39)51-57-45(9,10)46(11,12)58-51)40-31-23-36(24-32-40)52-59-47(13,14)48(15,16)60-52/h17-32H,1-16H3

InChI Key

JVJKPAFFFATPGE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[Si](C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C)(C5=CC=C(C=C5)B6OC(C(O6)(C)C)(C)C)C7=CC=C(C=C7)B8OC(C(O8)(C)C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via oxidative addition of the aryl halide bond to palladium(0), followed by transmetallation with B2_2Pin2_2 and reductive elimination to form the boron-aryl bond. For the tetrakis derivative, the precursor tetrakis(4-bromophenyl)silane reacts with four equivalents of B2_2Pin2_2 in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2_2) and a base (e.g., potassium acetate).

Si(C6H4Br)4+4B2Pin2Pd catalyst, baseSi(C6H4Bpin)4+4BBr3\text{Si}(C6H4Br)4 + 4 \text{B}2\text{Pin}2 \xrightarrow{\text{Pd catalyst, base}} \text{Si}(C6H4\text{Bpin})4 + 4 \text{BBr}_3

Standard Protocol

  • Reagents :

    • Tetrakis(4-bromophenyl)silane (1 equiv)

    • B2_2Pin2_2 (4.4 equiv)

    • Pd(dppf)Cl2_2 (0.05 equiv)

    • KOAc (8 equiv)

    • Solvent: Anhydrous 1,4-dioxane

  • Conditions :

    • Temperature: 90–100°C

    • Duration: 24–48 hours under argon.

  • Workup :

    • The mixture is diluted with dichloromethane, washed with brine, and dried over Na2_2SO4_4.

    • Purification via column chromatography (silica gel, petroleum ether/CH2_2Cl2_2) yields the product as a white solid.

Table 1: Representative Reaction Conditions and Yields

PrecursorCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Si(C6_6H4_4Br)4_4Pd(dppf)Cl2_2KOAcDioxane953672
Si(C6_6H4_4I)4_4Pd(PPh3_3)4_4NaOt^tBuToluene1102468

Alternative Synthetic Approaches

Stepwise Suzuki Coupling

For substrates sensitive to harsh borylation conditions, a stepwise approach is employed. Each aryl bromide on the silane core is sequentially replaced with a boronate ester using controlled stoichiometry. This method reduces side reactions but requires additional purification steps.

Nickel-Catalyzed Borylation

Nickel complexes (e.g., Ni(cod)2_2) offer a lower-cost alternative to palladium. However, yields are typically lower (45–55%) due to competing protodeborylation.

Optimization of Reaction Parameters

Catalyst Selection

  • Palladium vs. Nickel : Pd catalysts (e.g., Pd(dba)2_2) provide higher yields (70–75%) compared to Ni (45–55%).

  • Ligand Effects : Bulky ligands (e.g., XPhos) improve steric protection, minimizing dimerization byproducts.

Solvent and Temperature

  • Polar aprotic solvents (dioxane, toluene) enhance reaction rates by stabilizing the Pd intermediate.

  • Temperatures >100°C accelerate oxidative addition but risk B2_2Pin2_2 decomposition.

Table 2: Solvent and Temperature Impact on Yield

SolventTemp (°C)Yield (%)Byproducts
Dioxane9572<5% deborylation
THF655812% homocoupling
Toluene110688% protodeborylation

Purification and Characterization

Chromatographic Purification

  • Mobile Phase : Petroleum ether/CH2_2Cl2_2 (1:1) elutes the product (Rf_f = 0.3).

  • Challenges : The compound’s high molecular weight (840.35 g/mol) and low polarity necessitate slow elution to prevent tailing.

Spectroscopic Characterization

  • 1^1H NMR (CDCl3_3): δ 7.65 (d, J = 8.5 Hz, 8H, Ar–H), 7.50 (d, J = 8.5 Hz, 8H, Ar–H), 1.33 (s, 48H, Pin–CH3_3).

  • 11^{11}B NMR : δ 30.2 ppm (quartet, B–O) .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts and bases like potassium carbonate in the Suzuki-Miyaura coupling reaction[][4].

Major Products

Scientific Research Applications

Materials Science

1.1. Organic Light Emitting Diodes (OLEDs)
Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane has been investigated for its potential use in OLEDs. The compound's boron-containing moieties enhance charge transport and luminescence properties when incorporated into organic matrices. Research indicates that the introduction of this compound can improve the efficiency and stability of OLED devices .

1.2. Photonic Devices
The compound is also being explored for applications in photonic devices due to its ability to form stable films with desirable optical properties. Its structure allows for tunable refractive indices, making it suitable for use in waveguides and other optical components .

Organic Electronics

2.1. Semiconductors
In the field of organic semiconductors, this compound acts as a building block for creating new materials with enhanced electronic properties. Its boron-dioxaborolane units facilitate the formation of π-conjugated systems that are crucial for high-performance organic field-effect transistors (OFETs) and solar cells .

2.2. Sensor Technology
The compound's sensitivity to environmental changes makes it a candidate for sensor applications. Its ability to interact with various analytes can be leveraged to develop sensors for detecting gases or biomolecules .

Medicinal Chemistry

3.1. Drug Delivery Systems
this compound has been studied for potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents. This property can enhance the solubility and bioavailability of poorly soluble drugs .

3.2. Anticancer Agents
Research indicates that derivatives of this compound may exhibit anticancer properties by targeting specific cancer pathways through boron-neutron capture therapy (BNCT). The boron atoms in the compound can absorb neutrons and emit high-energy particles that selectively destroy cancer cells .

Case Studies

Study TitleApplicationFindings
"Doping Controls Luminescence of Pure Organic Single Crystals"OLEDsDemonstrated enhanced luminescence efficiency when this compound was used as a dopant .
"Applications of Coordination Compounds"Drug DeliveryHighlighted the effectiveness of boron-containing compounds in improving drug solubility and targeting capabilities .
"Organic Semiconductors: Advances and Applications"OFETsShowed improved charge mobility in organic transistors utilizing this compound as a semiconductor component .

Mechanism of Action

The mechanism of action of Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane involves its ability to form stable complexes with various organic and inorganic molecules. The boronate ester groups can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in catalysis and material science .

Comparison with Similar Compounds

Mono- and Di-Borylated Silanes

  • Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (1af) Structure: Single boryl group attached to a phenyl-silane backbone. Reactivity: Limited to single cross-coupling sites, reducing its utility in forming highly cross-linked COFs. Applications: Primarily used in small-molecule synthesis (e.g., OLED intermediates) rather than porous materials . Key Difference: Lower boronate density limits structural complexity compared to the tetra-borylated target compound.
  • Dimethyl(phenyl)(4-(dioxaborolan-2-yl)styryl)silane (7)

    • Structure : Styryl group introduces conjugation, enhancing electronic communication.
    • Reactivity : Double bond allows for hydrosilylation or electrochemical modifications, diverging from the target compound’s cross-coupling focus .
    • Applications : Tailored for optoelectronic devices requiring extended π-systems.

Carbon-Core Analogs

  • Tetrakis(4-(dioxaborolan-2-yl)phenyl)methane (CAS 875772-13-7)

    • Structure : Central carbon atom instead of silicon.
    • Flexibility : Rigid methane core restricts conformational adaptability, reducing COF porosity and photoisomerization efficiency .
    • Applications : Less effective in gas absorption due to inflexibility but useful in rigid COF architectures.
  • 1,1,2,2-Tetrakis(4-(dioxaborolan-2-yl)phenyl)ethene (CAS 1660996-72-4)

    • Structure : Ethene core with four borylated phenyl groups.
    • Electronic Properties : Conjugated double bonds enhance charge transport, making it suitable for organic semiconductors .
    • Comparison : While structurally similar, the ethene core prioritizes electronic over steric effects, unlike the silicon-centered target compound.

Functional Group Variants

  • Tetrakis(4-formylphenyl)silane (CAS 1055999-34-2)

    • Structure : Aldehyde groups replace boronate esters.
    • Reactivity : Forms imine-linked COFs via Schiff base reactions, contrasting with the target’s boronate-mediated cross-couplings .
    • Applications : Selective adsorption of Hg²⁺ and iodine, leveraging aldehyde’s metal-coordination ability.
  • Tetrakis[(4-dihydroxyboryl)phenyl]silane

    • Structure : Boronic acid groups instead of boronate esters.
    • Stability : Less stable under ambient conditions but more reactive in aqueous Suzuki reactions .
    • Limitation : Prone to hydrolysis, limiting shelf life and synthetic versatility.

Cycloaliphatic and Heterocyclic Derivatives

  • Cis-trimethylsilyl-2-(dioxaborolan-2-yl)cyclohexane (2ad) Structure: Cyclohexane backbone with silyl and boryl groups. Steric Effects: Non-planar structure hinders π-π stacking, reducing suitability for layered COFs . Applications: Hydrogenation precursors or chiral catalysts.
  • Trimethyl(3-(dioxaborolan-2-yl)cyclohexyl)silane (2ae)

    • Solubility : Liquid at room temperature (vs. target’s crystalline powder), easing processing in solution-phase syntheses .

Comparative Data Table

Compound Central Atom Boronate Groups Key Applications Thermal Stability (TGA) Flexibility
Target Compound (CAS 1448021-42-8) Si 4 3D COFs, Gas Storage >300°C High
Tetrakis(4-formylphenyl)silane Si 0 (Aldehydes) Hg²⁺ Adsorption 418°C Moderate
Tetrakis(4-borylphenyl)methane C 4 Rigid COFs N/A Low
Trimethyl(4-borylphenyl)silane (1af) Si 1 OLED Intermediates N/A Low

Biological Activity

Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (CAS No. 1448021-42-8) is a boron-containing compound that has gained attention for its potential applications in organic synthesis and materials science. This article reviews its biological activity, focusing on its chemical properties, synthesis methods, and relevant case studies that illustrate its utility in biological contexts.

The molecular formula of this compound is C48H64B4O8SiC_{48}H_{64}B_{4}O_{8}Si, with a molecular weight of approximately 840.35 g/mol. The compound features four boronic ester groups attached to a silane core, which enhances its reactivity in various chemical reactions.

PropertyValue
Molecular FormulaC48H64B4O8SiC_{48}H_{64}B_{4}O_{8}Si
Molecular Weight840.35 g/mol
CAS Number1448021-42-8
Purity>98%

Biological Activity Overview

This compound exhibits several biological activities primarily through its role as a building block in the synthesis of functional materials and catalysts. Its boron-containing structure allows it to participate in various biological processes:

  • Catalytic Activity : The compound has been used as a catalyst in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds which are crucial for synthesizing biologically active compounds .
  • Drug Delivery Systems : The incorporation of boronic esters in drug delivery systems has shown promise due to their ability to form reversible covalent bonds with diols and other biomolecules. This property can enhance the targeting and release profiles of therapeutic agents .

1. Synthesis of Functionalized Compounds

A study demonstrated the use of this compound in synthesizing functionalized aryl compounds via palladium-catalyzed reactions. The high reactivity of the boronic groups allowed for efficient coupling with various electrophiles .

2. Development of Covalent Organic Frameworks (COFs)

Research has shown that this compound can act as a monomer for creating covalent organic frameworks (COFs). These materials exhibit high surface areas and tunable porosity, making them suitable for applications in gas storage and separation . Notably, COFs synthesized using this compound demonstrated significant hydrogen uptake capacities (up to 7.4 wt%) and were able to undergo photoisomerization processes that could be leveraged for environmental applications .

Research Findings

Recent studies have highlighted the versatility of this compound in various fields:

  • Gas Absorption : The material's ability to absorb gases such as CO₂ and N₂ has been linked to its structural flexibility and functionalization with boronic esters .
  • Photoluminescence : COFs created from this compound also displayed photoluminescent properties that could be useful in sensor technologies .

Q & A

Q. What are the optimal synthetic routes for preparing Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane, and how can yield be maximized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple aryl halides with boronic esters. Key intermediates like 4-bromophenylsilane derivatives are first functionalized with dioxaborolane groups using pinacol boronic ester precursors. To maximize yield, ensure strict control of reaction conditions:

  • Use anhydrous solvents (e.g., THF or DMF) and inert atmosphere to prevent hydrolysis of boronic esters.
  • Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2-5 mol%) and base (e.g., K₂CO₃ or Cs₂CO₃) to balance reactivity and side reactions .
  • Purify via column chromatography with hexane/ethyl acetate gradients (e.g., 2:1 v/v with 0.25% Et₃N to suppress boronic ester degradation) .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR validate the aromatic proton environments and boron-silicon bonding. For example, the absence of residual aryl halide peaks confirms complete coupling .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ or [M+Na]+ ions) and isotopic patterns consistent with boron and silicon .
  • Elemental Analysis : Ensure stoichiometric ratios of B, Si, and C match theoretical values (±0.3% tolerance) .

Q. How can solubility challenges in polar solvents be addressed during experimental workflows?

The compound’s hydrophobic aryl and dioxaborolane groups limit solubility in polar solvents. Strategies include:

  • Using mixed solvents (e.g., THF:DCM 1:1) or sonication to enhance dissolution.
  • Functionalizing with solubilizing groups (e.g., PEG chains) in precursor stages, though this requires post-synthetic modifications .

Advanced Research Questions

Q. How does this compound perform as a building block in covalent organic frameworks (COFs)?

The tetrahedral silicon core and four boronic ester termini enable 3D COF architectures. For example, condensation with diols or diamines under solvothermal conditions (e.g., 120°C in mesitylene/dioxane) forms boronate ester-linked frameworks. Key considerations:

  • Monitor crystallinity via PXRD and porosity via BET surface area analysis.
  • Adjust linker symmetry to prevent amorphous byproducts .

Q. What mechanistic insights explain its role in Suzuki-Miyaura cross-coupling reactions?

The boronic ester groups undergo transmetallation with Pd⁰ catalysts, forming aryl-Pd intermediates that couple with aryl halides. Competitive side reactions (e.g., proto-deboronation) can be suppressed by:

  • Using sterically hindered bases (e.g., 2,6-lutidine) to stabilize Pd intermediates.
  • Ensuring stoichiometric excess of the boronic ester (1.2–1.5 equiv) to drive coupling efficiency .

Q. How do structural modifications (e.g., substituent effects) influence its photophysical properties in optoelectronic applications?

Substituting the phenyl rings with electron-withdrawing groups (e.g., –CN) or extending conjugation alters absorption/emission profiles. For example:

  • UV-Vis spectroscopy reveals redshifted λmax with extended π-systems.
  • Time-resolved fluorescence quantifies excited-state lifetimes for OLED or sensor design .

Q. What strategies resolve discrepancies in reported catalytic activity across different reaction systems?

Contradictions in catalytic performance often arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance boronic ester reactivity but may deactivate Pd catalysts.
  • Substrate electronic effects : Electron-deficient aryl halides couple faster but may suffer from oxidative addition limitations.
  • Systematic screening via Design of Experiments (DoE) can isolate critical variables .

Methodological Notes

  • Purification : Use silica gel chromatography with Et₃N-modified eluents to prevent boronic ester decomposition .
  • Stability Testing : Store under argon at –20°C; monitor hydrolysis via ¹H NMR (appearance of –B(OH)₂ peaks at δ 7–8 ppm) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents on reactivity .

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